molecular formula C6H8Br2O2 B2878012 5,6-Dibromo-2-cyclohexene-1,4-diol CAS No. 317821-92-4

5,6-Dibromo-2-cyclohexene-1,4-diol

Cat. No. B2878012
M. Wt: 271.936
InChI Key: DHMGPRNBMJDWOM-UHFFFAOYSA-N
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Description

“5,6-Dibromo-2-cyclohexene-1,4-diol” is a chemical compound with the molecular formula C6H8Br2O2. It is a derivative of cyclohexene, a six-membered carbon ring, with two bromine atoms and two hydroxyl groups attached .


Molecular Structure Analysis

The molecular structure of “5,6-Dibromo-2-cyclohexene-1,4-diol” can be inferred from its name and molecular formula. The “cyclohexene” part indicates a six-membered carbon ring with one double bond. The “5,6-Dibromo” part means that there are bromine atoms attached to the 5th and 6th carbons of the ring. The “1,4-diol” part indicates the presence of hydroxyl groups (-OH) on the 1st and 4th carbons .


Chemical Reactions Analysis

The chemical reactions involving “5,6-Dibromo-2-cyclohexene-1,4-diol” would depend on the specific conditions and reagents used. Generally, brominated compounds can participate in various types of reactions, including elimination, substitution, and addition reactions .

Scientific Research Applications

  • Stereochemistry of cyclic compounds

    • Field : Organic and Biological Chemistry
    • Application : The study involved the oxidation and bromination of 4,5-dimethyl-4-cyclohexene-cis-1,2-dicarboxylic acid and its anhydride .
    • Method : The study provided proof for the configurations of the then formed β -epoxy anhydride, 5-hydroxy and 5-bromo γ -lactone acids, and cis-glycol .
    • Results : The results of the acid hydrolysis of the trans-dibromo anhydride suggested that the bromine atoms in this compound have a diaxial arrangement .
  • Construction of three stereocenters via hydrogenative desymmetrization

    • Field : Science China Chemistry
    • Application : A Ru-catalyzed hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones was developed for construction of three stereocenters .
    • Method : This method includes two coherent and discontiguous chiral centers and a chiral quaternary carbon with excellent enantio- and diastereoselectivities .
    • Results : Stereodivergent synthesis of four stereoisomers could be conducted with high enantioselectivities .
  • Stereoisomerism in Disubstituted Cyclohexanes

    • Field : Organic Chemistry
    • Application : The study involved the various isomers of dichlorocyclohexane .
    • Method : The study provided proof for the configurations of the then formed β -epoxy anhydride, 5-hydroxy and 5-bromo γ -lactone acids, and cis-glycol .
    • Results : The results of the acid hydrolysis of the trans-dibromo anhydride suggested that the bromine atoms in this compound have a diaxial arrangement .
  • Nomenclature of Cycloalkanes

    • Field : Organic Chemistry
    • Application : Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties; these compounds are known as cycloalkanes .
    • Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .
    • Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane, although other cycloalkanes varying in the number of carbons can be synthesized .
  • Stereoisomerism in Disubstituted Cyclohexanes

    • Field : Organic Chemistry
    • Application : The study involved the various isomers of dichlorocyclohexane .
    • Method : The study provided proof for the configurations of the then formed β -epoxy anhydride, 5-hydroxy and 5-bromo γ -lactone acids, and cis-glycol .
    • Results : The results of the acid hydrolysis of the trans-dibromo anhydride suggested that the bromine atoms in this compound have a diaxial arrangement .
  • Nomenclature of Cycloalkanes

    • Field : Organic Chemistry
    • Application : Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties; these compounds are known as cycloalkanes .
    • Method : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .
    • Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane, although other cycloalkanes varying in the number of carbons can be synthesized .

Safety And Hazards

The safety and hazards associated with “5,6-Dibromo-2-cyclohexene-1,4-diol” would depend on its specific properties. Generally, brominated compounds can be hazardous and require careful handling . They may cause skin and eye irritation, and their vapors may be harmful if inhaled .

Future Directions

The future directions for research on “5,6-Dibromo-2-cyclohexene-1,4-diol” could include exploring its potential applications in various fields, such as organic synthesis, materials science, and medicinal chemistry. Additionally, further studies could be conducted to fully understand its reactivity, stability, and other properties .

properties

IUPAC Name

5,6-dibromocyclohex-2-ene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMGPRNBMJDWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(C1O)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-2-cyclohexene-1,4-diol

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